Étidronate disodique

Vue d'ensemble

Description

Le phosphoramidon disodique est un composé chimique dérivé de cultures de Streptomyces tanashiensis. Il est connu pour ses effets inhibiteurs sur plusieurs enzymes, notamment la thermolysine, la métallo-endopeptidase membranaire et l'enzyme de conversion de l'endothéline . Le composé est largement utilisé comme outil biochimique en raison de ses propriétés inhibitrices enzymatiques.

Mécanisme D'action

Target of Action

Etidronate disodium, also known as etidronic acid, is a first-generation bisphosphonate . The primary targets of etidronate disodium are the osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, etidronate disodium plays a crucial role in maintaining bone health and preventing conditions like osteoporosis .

Mode of Action

Etidronate disodium acts primarily on bone. It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This compound decreases bone resorption by inhibiting osteocytic osteolysis . Inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth .

Biochemical Pathways

Etidronate disodium and other bisphosphonates were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . By mimicking pyrophosphate, etidronate disodium can regulate the balance between bone formation and bone resorption, thereby affecting the overall health and strength of the bone .

Pharmacokinetics

The amount of drug absorbed after an oral dose is approximately 3% . In normal subjects, the plasma half-life of etidronate, based on non-compartmental pharmacokinetics, is 1 to 6 hours . Within 24 hours, approximately half the absorbed dose is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated . Unabsorbed drug is excreted intact in the feces .

Result of Action

The primary result of etidronate disodium’s action is the prevention of osteoclastic bone resorption . This leads to a decrease in bone turnover, which can result in the prevention and treatment of conditions like osteoporosis and Paget’s disease of bone . It also has a long duration of action as it slowly releases from the bone .

Action Environment

Additionally, the addition of detergents to EDTA, a compound similar to etidronate disodium, can improve its anti-biofilm activity by reducing EPS production and enhancing the killing of sessile bacterial cells . This suggests that the presence of certain substances can influence the efficacy of etidronate disodium.

Applications De Recherche Scientifique

Phosphoramidon disodium has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: It helps in understanding the role of metalloproteinases in various biological processes.

Industry: It is used in the development of enzyme inhibitors for therapeutic applications.

Analyse Biochimique

Biochemical Properties

Etidronate disodium is a bisphosphonate that inhibits osteoclast-mediated bone resorption . It interacts with hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This interaction blocks the aggregation, growth, and mineralization of these crystals .

Cellular Effects

Etidronate disodium primarily acts on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases . Etidronate disodium therapy does not adversely affect serum levels of parathyroid hormone or calcium .

Molecular Mechanism

Etidronate disodium chemisorbs to calcium hydroxyapatite crystals and their amorphous precursors, blocking the aggregation, growth, and mineralization of these crystals . This is thought to be the mechanism by which etidronate disodium prevents or retards heterotopic ossification .

Temporal Effects in Laboratory Settings

In laboratory settings, form I of disodium etidronate tetrahydrate was found to be the most stable solid-state under ambient conditions and is suitable as an API for manufacture in solid formulations . The phosphorus K-edge XANES spectra differed among form I, the amorphous form, and form II, which may be ascribed to the difference in the coordinate bond schemes between the phosphate moieties and sodium ions .

Dosage Effects in Animal Models

In an ongoing study, several rats treated with EDTMP (50-333 mg/kg/day) died during the first twelve months and were seen to have osteosarcomas with metastases .

Metabolic Pathways

Etidronate disodium is not metabolized . The amount of drug absorbed after an oral dose is approximately 3% . In normal subjects, plasma half-life (t1/2) of etidronate, based on non-compartmental pharmacokinetics is 1 to 6 hours .

Transport and Distribution

Within 24 hours, approximately half the absorbed dose of etidronate disodium is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated . Animal studies have yielded bone clearance estimates up to 165 days .

Subcellular Localization

Etidronate disodium acts primarily on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases .

Méthodes De Préparation

Le phosphoramidon disodique peut être synthétisé par une série de réactions chimiques impliquant le couplage d'acides aminés spécifiques et l'incorporation d'un groupe phosphoramidate. La voie de synthèse comprend généralement les étapes suivantes :

Couplage d'acides aminés : L'étape initiale implique le couplage de la leucine et du tryptophane pour former un dipeptide.

Phosphorylation : Le dipeptide est ensuite phosphorylé à l'aide d'un agent phosphorylant pour introduire le groupe phosphoramidate.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir le phosphoramidon disodique sous sa forme pure.

Les méthodes de production industrielle du phosphoramidon disodique impliquent des étapes similaires, mais sont mises à l'échelle pour répondre aux exigences commerciales. Le processus comprend des mesures de contrôle qualité strictes pour garantir la pureté et l'efficacité du produit final.

Analyse Des Réactions Chimiques

Le phosphoramidon disodique subit plusieurs types de réactions chimiques, notamment :

Réactions d'inhibition : Il inhibe les métalloprotéinases en se liant au site actif de l'enzyme, empêchant ainsi l'accès du substrat.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'eau pour l'hydrolyse et des inhibiteurs spécifiques pour l'inhibition enzymatique. Les principaux produits formés à partir de ces réactions sont le phosphoryl-L-leucyl-L-tryptophane et les complexes enzymatiques inhibés.

Applications de la recherche scientifique

Le phosphoramidon disodique a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier la cinétique enzymatique et les mécanismes d'inhibition.

Biologie : Il contribue à comprendre le rôle des métalloprotéinases dans divers processus biologiques.

Industrie : Il est utilisé dans le développement d'inhibiteurs enzymatiques pour des applications thérapeutiques.

Mécanisme d'action

Le phosphoramidon disodique exerce ses effets en inhibant des enzymes spécifiques. Le mécanisme implique la liaison au site actif de l'enzyme, empêchant ainsi le substrat d'accéder au site catalytique. Cette inhibition est obtenue par la formation d'un complexe enzyme-inhibiteur stable . Les cibles moléculaires comprennent la thermolysine, la métallo-endopeptidase membranaire et l'enzyme de conversion de l'endothéline .

Comparaison Avec Des Composés Similaires

Le phosphoramidon disodique est similaire à d'autres inhibiteurs de peptidases tels que la talopeptine. il diffère de la talopeptine par un seul stéréocentre . D'autres composés similaires comprennent :

Talopeptine : Un inhibiteur de peptidase étroitement lié avec une structure similaire mais une stéréochimie différente.

Bestatine : Un autre inhibiteur de peptidase avec un mécanisme d'action différent.

Amastatine : Un inhibiteur de peptidase utilisé dans des études biochimiques similaires.

Le phosphoramidon disodique est unique en raison de ses effets inhibiteurs spécifiques sur plusieurs enzymes et de sa large gamme d'applications dans la recherche scientifique.

Propriétés

InChI |

InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZRVHZTAYMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

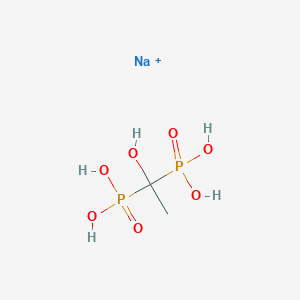

CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29329-71-3, 2666-14-0 | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3794-83-0, 7414-83-7, 29329-71-3 | |

| Record name | Tetrasodium etidronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronate disodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etidronate disodium exert its effects on bone metabolism?

A1: Etidronate disodium acts by adsorbing to hydroxyapatite crystals in bone. [] This adsorption inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. [] Consequently, etidronate disodium reduces bone turnover and can help to increase bone mineral density. [, , , ]

Q2: What is the significance of etidronate disodium's resistance to enzymatic hydrolysis?

A2: Unlike endogenous pyrophosphate, etidronate disodium resists enzymatic breakdown. [] This resistance allows it to remain active in the body for longer periods, contributing to its sustained effects on bone metabolism.

Q3: Can continuous administration of etidronate disodium have adverse effects on bone?

A3: Yes, continuous etidronate disodium administration can disrupt bone mineralization. [] This disturbance arises from the drug's potent inhibition of bone resorption, which, when sustained, can hinder the natural bone remodeling process. Intermittent cyclical administration is generally preferred to mitigate this risk. []

Q4: What is the molecular formula and weight of etidronate disodium?

A4: The molecular formula of etidronate disodium is C2H6Na2O7P2, and its molecular weight is 249.99 g/mol. []

Q5: How does etidronate disodium interact with calcium phosphate cement?

A5: Etidronate disodium exhibits a dual behavior with calcium phosphate cement. At low concentrations, it acts as a retarder, slowing down the setting process. [] Conversely, at high concentrations, it accelerates the setting. [] This property allows for controlled setting times in biocement applications.

Q6: What are the main therapeutic uses of etidronate disodium?

A6: Etidronate disodium finds clinical use in treating various conditions, including:- Hypercalcemia of malignancy [, , , , ]- Paget's disease of bone [, , , , , ]- Heterotopic ossification []- Osteoporosis [, , , , , ]

Q7: How effective is etidronate disodium in treating hypercalcemia of malignancy?

A7: Etidronate disodium effectively manages hypercalcemia of malignancy by reducing serum calcium levels. [, , , ] Intravenous administration has shown success rates exceeding 70% in normalizing calcium levels within days. []

Q8: Can etidronate disodium be used to treat osteoporosis in postmenopausal women?

A8: Yes, etidronate disodium has shown promise in managing postmenopausal osteoporosis, particularly when administered intermittently. [, , , ] Studies demonstrate improvements in bone mineral density and reduced fracture risk. [, ]

Q9: What is the role of etidronate disodium in managing Paget's disease of bone?

A9: Etidronate disodium effectively controls Paget's disease by inhibiting excessive bone resorption and reducing bone turnover. [, , , , ] This leads to clinical improvements in pain, bone markers, and bone scan appearances. [, ]

Q10: How is etidronate disodium administered?

A10: Etidronate disodium can be administered both intravenously and orally. [, , , ] The choice of administration route depends on the specific indication and the severity of the condition being treated.

Q11: Does etidronate disodium affect bone scan results?

A11: Yes, etidronate disodium can interfere with bone scans using Tc-99m methylene diphosphonate (Tc-99m MDP). [] The drug competes with the radioactive tracer for binding sites on hydroxyapatite, potentially leading to false-negative results.

Q12: What are the potential adverse effects of etidronate disodium?

A12: While generally well-tolerated, etidronate disodium may cause side effects such as gastrointestinal discomfort and, in rare cases, leukopenia. [] Long-term use, especially continuous administration, can lead to osteomalacia due to impaired bone mineralization. [, ]

Q13: What analytical methods are used to determine etidronate disodium concentration?

A13: Several analytical techniques are employed for etidronate disodium analysis, including:- Ion chromatography with suppressed conductivity detection []- UV spectrophotometry after derivatization []- Capillary electrophoresis with indirect UV detection []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.